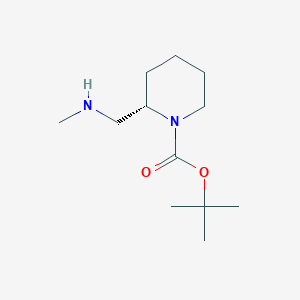
tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The compound also contains a methylamino group, which could potentially enhance its biological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tert-butyl group is often introduced into molecules using Boc-protected amino acids in peptide synthesis . The presence of the methylamino group suggests that reductive amination could be involved in its synthesis .Molecular Structure Analysis
The compound contains a piperidine ring, a common feature in many bioactive molecules . It also has a tert-butyl ester group, which could make it a good leaving group in reactions . The methylamino group could participate in hydrogen bonding .Chemical Reactions Analysis
The tert-butyl group in the compound can participate in various chemical transformations . The ester group could undergo hydrolysis, and the methylamino group could be involved in reactions with electrophiles .Applications De Recherche Scientifique
Synthesis of Key Intermediates
- This compound is a crucial intermediate in the synthesis of Vandetanib, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol. The synthetic route optimization yielded a total of 20.2% over three steps (Wang, Xu, Tang, & Xu, 2015).
- It also serves as an essential intermediate for nociceptin antagonists through an efficient and practical asymmetric synthesis, highlighting its relevance in creating compounds targeting specific receptor pathways (Jona et al., 2009).
Building Blocks for Bioactive Compounds
- The compound is utilized in the synthesis of enantiopure derivatives and as a building block for cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, indicating its versatility in producing various bioactive molecules (Marin et al., 2004).
- Demonstrates utility in creating biological active alkaloids like sedridine and coniine through reagent-based differentiation, showcasing its adaptability in synthesizing structurally diverse small molecules for biological studies (Passarella et al., 2005).
Intermediate in Anticancer Drug Synthesis
- It is an important intermediate for small molecule anticancer drugs, establishing a rapid and high yield synthetic method that could be pivotal for the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Facilitator in Chemical Transformations
- Plays a role in facilitating nucleophilic substitutions and radical reactions, underlining its importance as a versatile building block for synthetic organic chemistry and the generation of new compounds through modified benzene rings or carbonyl units (Jasch, Höfling, & Heinrich, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-2-(methylaminomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFYYLVYHYPGW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-2-((methylamino)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)
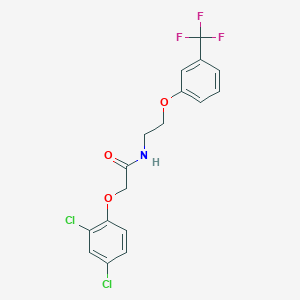
![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
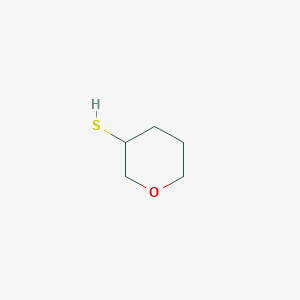
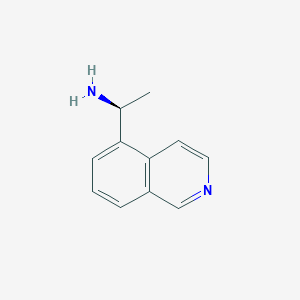
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
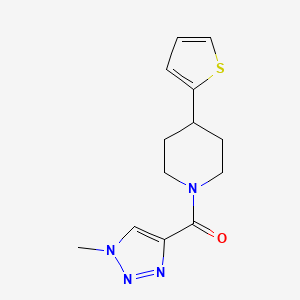
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)
![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)

